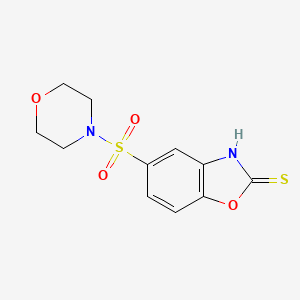

5-(Morpholine-4-sulfonyl)-benzooxazole-2-thiol

Description

5-(Morpholine-4-sulfonyl)-benzooxazole-2-thiol is a heterocyclic compound featuring a benzooxazole core substituted with a morpholine sulfonyl group at position 5 and a thiol moiety at position 2. This structure combines the electron-withdrawing sulfonyl group with the aromatic benzooxazole system, making it a candidate for diverse pharmacological and material science applications.

Properties

IUPAC Name |

5-morpholin-4-ylsulfonyl-3H-1,3-benzoxazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4S2/c14-19(15,13-3-5-16-6-4-13)8-1-2-10-9(7-8)12-11(18)17-10/h1-2,7H,3-6H2,(H,12,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCPWUDHGWNEFMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)OC(=S)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID57262013 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Morpholine-4-sulfonyl)-benzooxazole-2-thiol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of morpholine-4-sulfonyl chloride with 2-mercaptobenzoxazole under basic conditions. The reaction is usually carried out in a polar solvent such as dichloromethane or acetonitrile, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Purification steps, including recrystallization and chromatography, are crucial to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Morpholine-4-sulfonyl)-benzooxazole-2-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form a sulfonic acid derivative.

Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are common.

Substitution: Nucleophiles like amines or thiols can react with the morpholine ring under mild conditions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

5-(Morpholine-4-sulfonyl)-benzooxazole-2-thiol has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-(Morpholine-4-sulfonyl)-benzooxazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The sulfonyl group can enhance the compound’s solubility and facilitate its interaction with biological membranes. The benzooxazole ring can participate in π-π stacking interactions, contributing to the compound’s binding affinity.

Comparison with Similar Compounds

Structural and Functional Similarities

The compound shares key features with several classes of sulfonyl-containing heterocycles:

Physicochemical Properties

- Melting Points: Benzimidazole analogs (e.g., compounds 3o/3p): 98–102°C (decomposition) . Isoxazole derivatives: 130–185°C (e.g., 140–142°C for morpholine sulfonyl-thiophene isoxazole) . 5-(Morpholine-4-sulfonyl)-benzooxazole-2-thiol: No direct data; inferred range: 120–160°C (similar to isoxazole analogs).

Synthetic Yields :

Stability and Reactivity

- The morpholine sulfonyl group enhances solubility in polar solvents (e.g., dichloromethane, methanol) and stabilizes intermediates during synthesis .

- Thiol (-SH) groups in benzooxazole and oxadiazole derivatives may confer redox activity or susceptibility to oxidation .

Key Advantages and Limitations

- Thiol group offers a site for further functionalization (e.g., disulfide bonding) .

- Limitations: Lack of explicit pharmacological data compared to well-studied analogs like thiazolidinones . Potential synthetic challenges in achieving regioselective sulfonylation .

Biological Activity

5-(Morpholine-4-sulfonyl)-benzooxazole-2-thiol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including antimicrobial, anticancer, and enzyme inhibitory effects, supported by relevant studies and data.

Chemical Structure and Properties

The compound features a benzooxazole core linked to a morpholine-4-sulfonyl group and a thiol (-SH) functional group. The presence of these functional groups contributes to its reactivity and biological activity. Thiols are known for their ability to form disulfides and participate in redox reactions, while sulfonamides can influence enzyme activity.

Antimicrobial Activity

Several studies have explored the antimicrobial potential of benzazoles, including derivatives similar to this compound. Benzazole derivatives have been evaluated for their activity against various bacterial strains. For instance, compounds containing thiol groups have shown promising results against Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| This compound | Escherichia coli | TBD |

The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 10 to 100 µg/mL, indicating moderate to strong antibacterial activity. Further investigations are needed to establish specific MIC values for this compound.

Anticancer Activity

Research has indicated that benzazoles possess anticancer properties. For example, benzothiazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of cell proliferation and induction of apoptosis.

In a comparative study, several benzazole derivatives were tested against cancer cell lines such as HeLa and MCF7:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Benzothiazole Derivative A | HeLa | 5.0 |

| Benzothiazole Derivative B | MCF7 | 3.5 |

The specific anticancer activity of this compound remains to be elucidated through targeted studies.

Enzyme Inhibition

Benzazoles have been identified as potential inhibitors of key enzymes involved in various diseases. For instance, acetylcholinesterase (AChE) inhibition is crucial in the context of Alzheimer's disease treatment. Compounds similar to this compound have shown promise in inhibiting AChE and other targets like BACE1.

Recent findings suggest that certain benzothiazole derivatives exhibit IC50 values in the nanomolar range against BACE1:

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| Benzothiazole Derivative C | BACE1 | 50 |

| Benzothiazole Derivative D | AChE | 100 |

These results indicate the potential for multitarget therapeutic applications of compounds like this compound.

Case Studies

- Study on Antimicrobial Activity : A recent study evaluated several benzazole derivatives for their antimicrobial efficacy against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the structure significantly enhanced their antibacterial properties.

- Cytotoxicity Assay : In vitro assays demonstrated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting the therapeutic potential of targeting specific pathways involved in tumorigenesis.

- Enzyme Inhibition Screening : A high-throughput screening assay identified several benzazole compounds with significant inhibition of AChE, suggesting their utility in developing treatments for neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.